4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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Overview
Description
4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid is a complex organic compound that features a benzoic acid core linked to a triazine ring substituted with pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and pyrrolidine under basic conditions.
Attachment of the Benzoic Acid Moiety: The amino group on the triazine ring is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, potentially altering the functional groups on the benzoic acid or triazine rings.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups attached to the triazine or benzoic acid moieties.
Scientific Research Applications
4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazine ring and pyrrolidine groups could interact with the target protein through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The uniqueness of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid lies in its combination of a benzoic acid moiety with a highly substituted triazine ring
Properties
IUPAC Name |
4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-15(26)13-5-7-14(8-6-13)19-16-20-17(23-9-1-2-10-23)22-18(21-16)24-11-3-4-12-24/h5-8H,1-4,9-12H2,(H,25,26)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRLBBWAXTAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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